ANO1 vs. ANO2 Selectivity: Ano1-IN-3 Outperforms ANO1-IN-2 and CaCCinh-A01
Ano1-IN-3 exhibits a 144-fold stronger inhibition of ANO1 over ANO2. This selectivity is significantly higher than that of the related compound ANO1-IN-2 (Compound 10q), which has an ANO1 IC50 of 1.75 μM and an ANO2 IC50 of 7.43 μM, yielding a selectivity ratio of only ~4.2-fold. Widely used tool CaCCinh-A01 is non-selective between ANO1 and ANO2. [1]
| Evidence Dimension | Selectivity ratio (ANO2 IC50 / ANO1 IC50) |
|---|---|
| Target Compound Data | >144-fold selectivity for ANO1 over ANO2 (ANO2 IC50 not reached at highest tested concentration) |
| Comparator Or Baseline | ANO1-IN-2: ~4.2-fold selectivity (ANO2 IC50 7.43 μM / ANO1 IC50 1.75 μM); CaCCinh-A01: non-selective, inhibits both ANO1 and ANO2 |
| Quantified Difference | Ano1-IN-3 selectivity window is >34 times larger than ANO1-IN-2 |
| Conditions | ANO1 and ANO2 chloride channel activity measured via electrophysiology and cell-based assays |
Why This Matters
A high selectivity window is critical for isolating ANO1-specific biology in cells co-expressing ANO2, making Ano1-IN-3 a superior choice for cancer models where ANO2 compensation could confound results.
- [1] Seo Y, et al. Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. Bioorg Chem. 2020;101:104000. View Source
